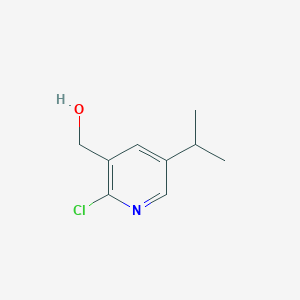

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(2-chloro-5-propan-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)7-3-8(5-12)9(10)11-4-7/h3-4,6,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUKIDJFDBBTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(N=C1)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridine with isopropylmagnesium chloride (a Grignard reagent) to form the desired product . The reaction is usually carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, the production of (2-Chloro-5-propan-2-ylpyridin-3-yl)methanol may involve large-scale chlorination and subsequent functionalization of pyridine derivatives. The process often includes steps such as distillation and purification to ensure the final product meets the required purity standards .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of (2-Chloro-5-propan-2-ylpyridin-3-yl)ketone.

Reduction: Formation of (2-Chloro-5-propan-2-ylpyridin-3-yl)alcohol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2-Chloro-5-propan-2-ylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The isopropyl group in the target compound increases LogP compared to methyl or methoxy analogs, suggesting higher lipophilicity.

- Halogen substitutions (Br, F) alter electronic properties: Bromine enhances molecular weight and polarizability, while fluorine reduces LogP due to its electronegativity.

- Methoxy groups increase PSA (via oxygen lone pairs), enhancing solubility in polar solvents.

Research Findings

Biologische Aktivität

(2-Chloro-5-propan-2-ylpyridin-3-yl)methanol is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing an authoritative overview based on diverse sources.

The compound can be characterized by its structural formula and molecular weight. Its IUPAC name indicates the presence of a chloro group and a pyridine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄ClN |

| Molecular Weight | 201.69 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing pathways such as signal transduction and metabolic processes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridine can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

The antiproliferative potential of this compound has been evaluated in various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation through apoptotic pathways, similar to other pyridine derivatives .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of pyridine derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations comparable to established antibiotics .

- Cancer Cell Inhibition : Another investigation into the antiproliferative effects revealed that this compound could reduce the viability of HeLa cells by inducing apoptosis, with IC50 values indicating effective concentrations for therapeutic use .

Comparative Analysis

To further understand the biological activity, a comparison with structurally similar compounds was performed.

| Compound | Antimicrobial Activity | Antiproliferative Activity |

|---|---|---|

| This compound | Moderate | High |

| 4-Chloropyridine | Low | Moderate |

| 3-Methylpyridine | High | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Chloro-5-propan-2-ylpyridin-3-yl)methanol in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, introducing the propan-2-yl group through Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. Subsequent chlorination at the 2-position can be achieved using POCl₃ or other chlorinating agents under controlled conditions. The methanol group at the 3-position may be introduced via reduction of a corresponding ester or aldehyde intermediate using NaBH₄ or LiAlH₄. Purification typically involves column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in tightly sealed, light-resistant containers under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Handle in a chemical fume hood with PPE: nitrile gloves, lab coat, and safety goggles. Avoid contact with moisture or strong bases, as the chloro and methanol groups may undergo hydrolysis or elimination reactions. For spills, use inert absorbents (e.g., sand) and dispose following hazardous waste protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, isopropyl group splitting).

- HPLC : Use a C18 column with methanol/water mobile phases (e.g., 70:30 v/v) and UV detection at 254 nm for purity analysis.

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺).

- FTIR : Confirm hydroxyl (O-H stretch ~3300 cm⁻¹) and C-Cl (550–850 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the propan-2-yl group in the pyridine ring?

- Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling reactions) and solvent polarity (toluene or DMF). Monitor reaction progress via TLC or GC-MS. For steric hindrance mitigation, use elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs). Computational modeling (DFT) can predict regioselectivity and transition states for alkylation .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?

- Methodological Answer : Cross-validate data using multiple techniques:

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol at 25°C.

- Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min).

- Address discrepancies by analyzing purity (HPLC >98%) and crystallinity (XRD). Contradictions may arise from polymorphic forms or residual solvents .

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2-chloro group activates the pyridine ring toward nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects. Reactivity can be quantified via kinetic studies using amines or alkoxides as nucleophiles. Steric effects from the 5-propan-2-yl group may slow reactions; mitigate using polar aprotic solvents (e.g., DMF) and phase-transfer catalysts .

Q. What computational methods predict the compound’s behavior under different pH conditions in aqueous solutions?

- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models to study protonation states (e.g., pKa prediction via COSMO-RS). Correlate with experimental UV-Vis titration data (pH 2–12 range) to validate stability. Degradation pathways (e.g., hydrolysis) can be modeled using QSPR .

Q. How to design a stability study evaluating degradation pathways under accelerated conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- Analytical Monitoring : Track degradation products via LC-MS/MS and quantify using external standards.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life at standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.